molecular formula C17H17FN2O3 B4766363 N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide

N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide

Cat. No. B4766363
M. Wt: 316.33 g/mol
InChI Key: JQRUJUPNIRPIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide, also known as FOPMA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. FOPMA is a potent inhibitor of a specific protein called fatty acid-binding protein 4 (FABP4), which is involved in the regulation of lipid metabolism and inflammation.

Mechanism of Action

N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide is a competitive inhibitor of FABP4, which binds to the fatty acids and transports them to various cellular compartments. Inhibition of FABP4 by this compound disrupts the normal lipid metabolism and reduces the inflammation in various tissues. This compound has also been shown to activate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models of various diseases. Inhibition of FABP4 by this compound has been shown to reduce the levels of free fatty acids, triglycerides, and cholesterol in the blood. This compound has also been shown to improve glucose tolerance, insulin sensitivity, and lipid profile in animal models of diabetes and obesity. Moreover, this compound has been shown to reduce atherosclerotic plaque formation and inflammation in animal models of atherosclerosis. This compound has also been shown to inhibit the growth and metastasis of cancer cells by targeting FABP4.

Advantages and Limitations for Lab Experiments

N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity towards FABP4, its well-defined mechanism of action, and its availability in sufficient quantities for in vitro and in vivo studies. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. Moreover, the pharmacokinetic and pharmacodynamic properties of this compound need to be further optimized for its potential therapeutic applications in humans.

Future Directions

There are several future directions for the research on N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide. First, the potential therapeutic applications of this compound in various diseases need to be further explored in preclinical and clinical studies. Second, the pharmacokinetic and pharmacodynamic properties of this compound need to be optimized for its potential therapeutic applications in humans. Third, the safety and toxicity of this compound need to be further evaluated in animal models and clinical trials. Fourth, the structure-activity relationship of this compound needs to be further studied to improve its potency and selectivity towards FABP4. Fifth, the potential interactions of this compound with other drugs and compounds need to be further investigated. Finally, the potential use of this compound as a tool compound for studying the role of FABP4 in various biological processes needs to be explored.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound inhibits FABP4, a protein involved in the regulation of lipid metabolism and inflammation. Inhibition of FABP4 by this compound has several biochemical and physiological effects in animal models of various diseases. This compound has several advantages for lab experiments, including its high potency and selectivity towards FABP4. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. There are several future directions for the research on this compound, including its potential therapeutic applications, pharmacokinetic and pharmacodynamic optimization, safety and toxicity evaluation, structure-activity relationship studies, potential interactions with other drugs and compounds, and its use as a tool compound for studying the role of FABP4 in various biological processes.

Scientific Research Applications

N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, atherosclerosis, and cancer. FABP4, the target protein of this compound, is known to play a crucial role in the regulation of lipid metabolism and inflammation. Inhibition of FABP4 by this compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid profile in animal models of diabetes and obesity. This compound has also been shown to reduce atherosclerotic plaque formation and inflammation in animal models of atherosclerosis. Moreover, this compound has been shown to inhibit the growth and metastasis of cancer cells by targeting FABP4.

properties

IUPAC Name

N-[3-(2-fluoroanilino)-3-oxopropyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-23-13-6-4-5-12(11-13)17(22)19-10-9-16(21)20-15-8-3-2-7-14(15)18/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRUJUPNIRPIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.